molecular formula C5H6F3NO4 B6292193 1,1,1-Trifluoro-3-nitro-2-propanol acetate CAS No. 2768-27-6

1,1,1-Trifluoro-3-nitro-2-propanol acetate

Cat. No.: B6292193
CAS No.: 2768-27-6
M. Wt: 201.10 g/mol
InChI Key: WRUVQMFMHLDUJK-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-nitro-2-propanol acetate is an organic compound with the molecular formula C5H7F3NO4 It is a derivative of 1,1,1-trifluoro-3-nitro-2-propanol, where the hydroxyl group is esterified with acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-3-nitro-2-propanol acetate can be synthesized through the esterification of 1,1,1-trifluoro-3-nitro-2-propanol with acetic anhydride or acetyl chloride. The reaction typically occurs under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The general reaction scheme is as follows:

[ \text{CF}_3\text{CH(NO}_2\text{)CH}_2\text{OH} + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{CF}_3\text{CH(NO}_2\text{)CH}_2\text{OCOCH}_3 + \text{CH}_3\text{COOH} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-nitro-2-propanol acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed back to 1,1,1-trifluoro-3-nitro-2-propanol and acetic acid in the presence of water and an acid or base catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water, hydrochloric acid or sodium hydroxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Hydrolysis: 1,1,1-Trifluoro-3-nitro-2-propanol and acetic acid.

    Reduction: 1,1,1-Trifluoro-3-amino-2-propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-3-nitro-2-propanol acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique trifluoromethyl and nitro groups make it valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules through its nitro and trifluoromethyl groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-3-nitro-2-propanol acetate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make it a useful tool in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2-propanol: A related compound with similar trifluoromethyl and hydroxyl groups but lacking the nitro group.

    1,1,1-Trifluoro-3-nitro-2-propanol: The parent compound of the acetate derivative, with a hydroxyl group instead of an acetate group.

    1,1,1-Trifluoro-2-propyl acetate: Another ester derivative with similar trifluoromethyl and acetate groups but lacking the nitro group.

Uniqueness

1,1,1-Trifluoro-3-nitro-2-propanol acetate is unique due to the presence of both trifluoromethyl and nitro groups, which impart distinct chemical and physical properties. The combination of these groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(1,1,1-trifluoro-3-nitropropan-2-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO4/c1-3(10)13-4(2-9(11)12)5(6,7)8/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUVQMFMHLDUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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